molecular formula C22H26ClNO3 B497154 (4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone CAS No. 890593-47-2

(4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone

Cat. No.: B497154
CAS No.: 890593-47-2
M. Wt: 387.9g/mol
InChI Key: VWFHIXLNODBBMO-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone is a complex organic compound that features a chlorophenyl group and a hydroxyphenyl group connected via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(4-hydroxyphenyl)methanone: Similar structure but lacks the piperidine group.

    (4-Chlorophenyl)(4-methoxyphenyl)methanone: Similar structure but has a methoxy group instead of a hydroxy group.

Uniqueness

The presence of the piperidine group in (4-Chlorophenyl)(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)methanone distinguishes it from other similar compounds. This group can significantly influence the compound’s biological activity and chemical reactivity, making it a unique and valuable compound for research and development .

Properties

IUPAC Name

(4-chlorophenyl)-[4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClNO3/c1-16-10-12-24(13-11-16)14-20(25)15-27-21-8-4-18(5-9-21)22(26)17-2-6-19(23)7-3-17/h2-9,16,20,25H,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFHIXLNODBBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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